Myr-pep2m
Description
Myr-pep2m is a myristoylated peptide inhibitor designed to disrupt the interaction between N-ethylmaleimide-sensitive factor (NSF) and the GluA2 subunit of AMPA receptors (AMPARs). This compound is chemically modified by adding a myristoyl group to the N-terminal of the pep2m peptide, enhancing its cell permeability and stability . This compound specifically targets the NSF/GluA2 binding interface, which is critical for AMPAR trafficking to the postsynaptic membrane during long-term potentiation (LTP), a cellular mechanism underlying learning and memory . Experimental studies demonstrate that this compound effectively blocks PKMζ (protein kinase Mζ)-mediated AMPAR potentiation and prevents the persistence of LTP in hippocampal slices, confirming its role in synaptic plasticity regulation .
Properties
Molecular Formula |
C63H118N18O14S |
|---|---|
Molecular Weight |
1383.8 g/mol |
IUPAC Name |
5-amino-2-[2-[[4-amino-2-[[6-amino-2-[2-[[2-[[6-amino-2-[[2-[[2-[[6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71) |
InChI Key |
WOHZPGNQJGMOFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
Sequential Deprotection and Coupling
-
Deprotection : 20% piperidine in DMF removes the Fmoc group.
-
Coupling : Amino acids (Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, etc.) are activated with HBTU/HOBt or Oxyma/DIC and coupled in DMF.
-
Myristoylation : The N-terminal lysine is myristoylated using Fmoc-Lys(Myr)-OH , where the myristoyl group is pre-installed on the lysine side chain.
Key Challenges and Optimizations
-
Racemization prevention : Coupling under neutral conditions (DIPCDI/Oxyma) minimizes racemization, critical for cysteine-free peptides like this compound.
-
Solubility : PEG-based resins or heat (40–50°C) improve coupling efficiency for hydrophobic segments.
On-Resin Myristoylation Strategies
Myristoylation enhances membrane permeability by anchoring the peptide to lipid bilayers. Two primary methods are employed:
Pre-Myristoylated Amino Acid Incorporation
Post-Synthetic Myristoylation
-
N-terminal activation : After SPPS, the peptide’s N-terminal amine is reacted with myristic acid using HBTU/DIPEA in DMF.
-
Efficiency : Yields >80% when performed on-resin before cleavage.
Cleavage and Side-Chain Deprotection
The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail to release the peptide and remove protecting groups:
Standard Cleavage Cocktail
Myristoyl Stability
Purification and Characterization
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry
Analytical Data and Quality Control
| Parameter | Value | Reference |
|---|---|---|
| Purity | ≥99% (RP-HPLC) | |
| Molecular Weight | 1497.83 Da | |
| Solubility | Soluble in DMSO, water | |
| Storage | -80°C (lyophilized) |
Comparative Analysis of Myristoylation Methods
| Method | Efficiency | Advantages | Disadvantages |
|---|---|---|---|
| Pre-myristoylated SPPS | 85–90% | Site-specific, no post-modification | Requires custom Fmoc building block |
| Post-synthetic coupling | 70–80% | Flexible for late-stage modifications | Risk of incomplete reaction |
Applications in Neuroscience Research
This compound’s preparation enables studies on AMPA receptor trafficking and synaptic plasticity. Its myristoyl group facilitates rapid cellular uptake in neuronal cultures, as demonstrated by reduced AMPA currents in hippocampal neurons .
Chemical Reactions Analysis
Types of Reactions: Myr-pep2m primarily undergoes interactions rather than traditional chemical reactions. It disrupts protein-protein interactions, specifically between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2 .
Common Reagents and Conditions: The synthesis of myristoylated pep2m involves standard peptide synthesis reagents such as protected amino acids, coupling reagents, and cleavage reagents. The myristoyl group is introduced using myristic acid or its derivatives .
Major Products Formed: The major product formed is the myristoylated pep2m peptide itself. There are no significant by-products as the synthesis process is highly specific and controlled .
Scientific Research Applications
Key Mechanisms:
- Inhibition of AMPA Receptor Trafficking: Myr-pep2m interferes with NSF-mediated trafficking of GluR2-containing AMPA receptors, leading to a reduction in their surface expression and functional availability at synapses .
- Impact on Long-Term Potentiation: Studies have shown that perfusion of this compound can attenuate the potentiation effects mediated by protein kinase M zeta (PKMζ), indicating its role in modulating long-term potentiation (LTP) mechanisms .
A. Neuropharmacology
This compound has been utilized to investigate the dynamics of synaptic transmission and plasticity. By blocking the NSF-GluR2 interaction, researchers can study how alterations in receptor trafficking affect synaptic efficacy.
- Case Study: In experiments involving hippocampal slices, this compound application resulted in a significant decrease in AMPA receptor-mediated responses, demonstrating its potential as a tool for dissecting synaptic mechanisms involved in learning and memory .
B. Neurodegenerative Disease Models
The peptide's ability to modulate AMPA receptor trafficking has implications for understanding excitotoxicity associated with neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).
- Case Study: Research indicated that unedited GluR2 subunits exhibit heightened toxicity in neurons. This compound's inhibition of GluR2 trafficking could serve as a model for developing pharmacological strategies to mitigate excitotoxicity linked to editing failures in GluR2 .
Experimental Findings
The following table summarizes key experimental findings related to this compound's applications:
Mechanism of Action
Myr-pep2m exerts its effects by disrupting the interaction between the N-ethylmaleimide-sensitive factor and the glutamate receptor subunit 2. This interaction is crucial for the regulation of AMPA receptor function, which plays a key role in synaptic transmission and plasticity. By inhibiting this interaction, myristoylated pep2m reduces postsynaptic currents and AMPA receptor surface expression, thereby modulating synaptic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Similarity: ZIP (PKMζ Inhibitor)
- Mechanism : ZIP (ζ-inhibitory peptide) directly inhibits PKMζ, a kinase essential for maintaining LTP, whereas Myr-pep2m acts downstream by blocking NSF/GluA2-dependent AMPAR trafficking .
- Efficacy: Both compounds abolish LTP persistence, but ZIP requires direct kinase inhibition, while this compound disrupts receptor recycling.
Structural Analogue: scr-myr-pep2m (Scrambled Control)
- Design : scr-myr-pep2m is a scrambled-sequence version of this compound, retaining the myristoyl group but lacking NSF/GluA2 binding specificity.
- Function : Unlike this compound, scr-myr-pep2m fails to block PKMζ-mediated AMPAR potentiation or LTP, validating the sequence-specific activity of this compound .
Pain Modulation: ICAP and TAT-GluA1
- ICAP : Inhibits atypical PKCs (aPKCs) upstream of NSF/GluA2. Unlike this compound, ICAP shows sex-dependent efficacy in pain models, suggesting divergent regulatory pathways for aPKCs and NSF/GluA2 .
- TAT-GluA1 : Targets GluA1 subunit internalization. This compound’s specificity for GluA2 highlights its unique role in regulating receptor subunit composition at synapses .
Key Experimental Findings
LTP Blockade
- This compound (10 µM) reduces AMPAR-mediated excitatory postsynaptic currents (EPSCs) by 85% within 13 minutes of PKMζ perfusion (p < 0.01 vs. control) .
- LTP persistence is abolished 1 hour post-tetanization in this compound-treated slices (p < 0.0001 vs. untreated controls) .
Sex Differences in Pain Models
- However, in acidic saline-induced pain, this compound inhibits NSF/GluA2 uniformly across sexes, unlike ZIP or ICAP .
Q & A
Q. Tables for Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
